Lynestrenol vs. Norethindrone: Prolonged Terminal Half-Life at Therapeutic Doses
Lynestrenol demonstrates significantly prolonged systemic exposure compared to an equivalent milligram dose of norethindrone. This pharmacokinetic divergence stems from lynestrenol's distribution into adipose tissue followed by gradual metabolic conversion, contrasting with the immediate availability of directly administered norethindrone [1].
| Evidence Dimension | Terminal plasma elimination half-life (24-72 hour period) |
|---|---|
| Target Compound Data | 16.5 hours (after 5 mg oral lynestrenol) |
| Comparator Or Baseline | Norethindrone (NET): approximately 10 hours (after 5 mg oral NET) |
| Quantified Difference | Lynestrenol half-life approximately 65% longer (16.5 h vs 10 h) |
| Conditions | Single oral dose administration to five healthy female volunteers; plasma NET concentrations measured via radioimmunoassay; data from 24-72 hour post-dose period |
Why This Matters
The prolonged half-life may support once-daily dosing regimens in chronic therapeutic applications and influences drug accumulation considerations distinct from norethindrone.
- [1] Odlind V, Weiner E, Victor A, Johansson ED. Plasma levels of norethindrone after single oral dose administration of norethindrone and lynestrenol. Clin Endocrinol (Oxf). 1979;10(1):29-38. PMID: 436304. View Source
